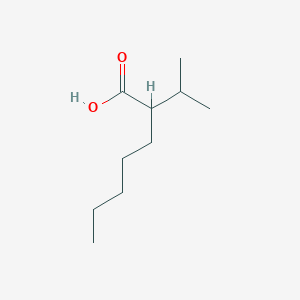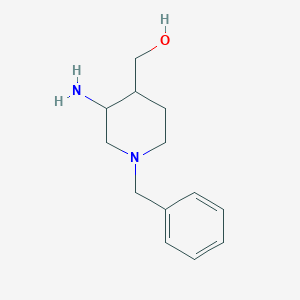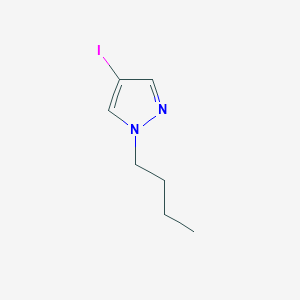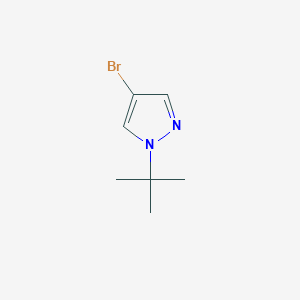![molecular formula C8H11ClN4O B1523735 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride CAS No. 1258652-43-5](/img/structure/B1523735.png)
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Descripción general
Descripción
“2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number 1258652-43-5 . It has a molecular weight of 214.65 and a molecular formula of C8H11ClN4O .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a triazole ring, and an ethan-1-amine group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.65 and a molecular formula of C8H11ClN4O . Unfortunately, the specific values for density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Energetic Materials Development
Research by Yu et al. (2017) focuses on the synthesis of insensitive energetic materials based on furazan derivatives. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. This study underscores the potential of furanyl-triazolyl compounds in creating safer energetic materials.
Corrosion Inhibition and Biological Activity
Hassan et al. (2019) synthesized triazole Schiff base derivatives and their metal complexes, demonstrating their applications in corrosion inhibition and as antimicrobial agents. This indicates the potential utility of furanyl-triazolyl compounds in protecting metals from corrosion and combating microbial growth.
Molecular Design and Docking Studies
Muñoz-Gutiérrez et al. (2016) employed structure- and ligand-based computational strategies to explore furanyl derivatives as adenosine A2A receptor antagonists. This research highlights the importance of furanyl-triazolyl compounds in the development of therapeutic agents targeting specific receptors.
Antimicrobial Activities
Başoğlu et al. (2013) investigated the synthesis of azole derivatives from furan-2-carbohydrazide, revealing some compounds' antimicrobial activities. This study suggests the applicability of furanyl-triazolyl compounds in creating new antimicrobial agents.
Synthesis and Structural Studies
Various studies focus on the synthesis, structural characterization, and properties of furanyl and triazolyl derivatives. For example, Tikhomolova et al. (2023) describe the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, showcasing methodologies that could be applied to the synthesis and study of "2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride".
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c9-4-3-7-10-8(12-11-7)6-2-1-5-13-6;/h1-2,5H,3-4,9H2,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZOBRGEKAONGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate](/img/structure/B1523659.png)








